molecular formula C8H9FO B14146986 4-Ethyl-2-fluorophenol CAS No. 326493-66-7

4-Ethyl-2-fluorophenol

Cat. No.: B14146986
CAS No.: 326493-66-7
M. Wt: 140.15 g/mol
InChI Key: GZKSDNKYYKJZPV-UHFFFAOYSA-N
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Description

Properties

CAS No.

326493-66-7

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

4-ethyl-2-fluorophenol

InChI

InChI=1S/C8H9FO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

GZKSDNKYYKJZPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluorophenol can be synthesized through several methods. One common approach involves the fluorination of 4-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the catalytic fluorination of 4-ethylphenol using a metal catalyst to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethyl-2-fluorophenol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes such as cytochrome P450, leading to oxidative defluorination and subsequent metabolic transformations. The pathways involved often include the formation of reactive intermediates that can further react to produce various metabolites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Ethyl-2-fluorophenol:

Compound Name Substituents/Functional Groups Key Differences Reference
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate 2-fluorophenyl, ethyl ester, methoxyphenylamino Ester group instead of phenol; additional amino group
5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one 4-fluorophenyl, ethyl, pyrazolone core Heterocyclic pyrazolone backbone
4-(Ethoxymethyl)-2-methoxyphenol Ethoxymethyl, methoxy, phenol Methoxy and ethoxymethyl instead of fluorine/ethyl
2,4-Difluorophenol derivatives (e.g., triazole in ) 2,4-difluorophenyl, sulfonyl groups Two fluorine atoms; sulfonyl substituents

Key Observations :

  • Electronic Effects: The fluorine atom in this compound is ortho to the hydroxyl group, creating strong electron-withdrawing effects that lower pKa compared to non-fluorinated phenols. This is less pronounced than in 2,4-difluorophenol derivatives (e.g., triazoles in ), where dual fluorine atoms further enhance acidity .
Physical and Chemical Properties (Inferred)
Property This compound (Predicted) 2,4-Difluorophenol Derivatives 4-(Ethoxymethyl)-2-methoxyphenol
Molecular Weight ~154.17 g/mol ~250–350 g/mol (triazoles) ~196.22 g/mol
pKa ~8.5–9.5 (lower than phenol) ~7.0–8.0 (due to dual F) ~10.0 (methoxy deactivates OH)
Solubility in Water Low (enhanced by F, reduced by ethyl) Very low (bulky substituents) Moderate (polar ethoxymethyl)

Biological Activity

4-Ethyl-2-fluorophenol is a compound of significant interest in the field of medicinal chemistry and agricultural biology due to its diverse biological activities. This article reviews the synthesis, structural characterization, and biological effects of this compound, focusing on its antifungal, herbicidal, and potential therapeutic properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-fluorophenol with ethylating agents under controlled conditions. Various methods such as Friedel-Crafts acylation have been employed, yielding compounds that exhibit distinct structural properties. Advanced spectroscopic techniques including NMR and IR spectroscopy are utilized for characterization, confirming the presence of functional groups and the overall molecular structure.

Antifungal Properties

Recent studies have demonstrated that this compound exhibits promising antifungal activity against several pathogenic fungi. The compound's efficacy was evaluated through bioassays against various fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum.

Fungal Strain Inhibition Rate (%) Control
S. sclerotiorum80.8Tebufloquin (75.0)
B. cinerea53.8Tebufloquin (56.7)
C. arachidicola60Tebufloquin (37.5)
P. piricola76.0Tebufloquin (65.4)

These results indicate that the substitution pattern on the benzene ring significantly influences biological activity, with electron-donating groups enhancing antifungal efficacy .

Herbicidal Activity

In addition to antifungal properties, this compound has been tested for herbicidal activity against various plant species. The compound demonstrated effective growth inhibition in both monocotyledonous and dicotyledonous plants, such as Echinochloa crus-galli and Lactuca sativa.

Plant Species C50 Value (mg/L)
Echinochloa crus-galli45
Lactuca sativa30

The calculated C50 values reflect the concentration at which 50% growth inhibition occurs, indicating the potential for agricultural applications in weed management .

Case Studies and Research Findings

A case study involving the application of this compound in agricultural settings highlighted its effectiveness in controlling fungal diseases in crops. Field trials showed a significant reduction in disease incidence compared to untreated controls, underscoring its potential as a biopesticide.

Moreover, research has indicated that compounds with fluorine substitutions often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. This characteristic is particularly relevant in drug design, where fluorinated compounds can improve pharmacokinetic profiles .

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